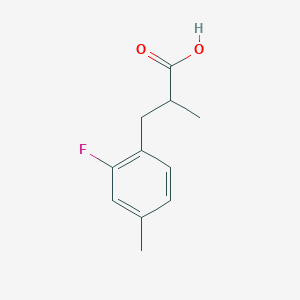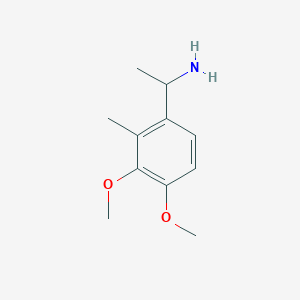![molecular formula C11H13ClF3NO B1459164 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride CAS No. 1423025-16-4](/img/structure/B1459164.png)
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
Overview
Description
“5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS number 1423025-16-4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “this compound” is 267.68 . The InChI code is 1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a melting point of 188-190°C .Scientific Research Applications
Synthesis and Chemical Transformation
A study reported the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, utilizing ozonation and catalytic hydrogenation processes to transform N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into a key intermediate for fluorinated E1R structural derivative synthesis (Kuznecovs et al., 2020). This highlights the compound's utility in the development of new pharmacological agents.
Biological Evaluation of Derivatives
Another research focused on the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. These compounds were synthesized efficiently by the click chemistry approach and evaluated for their antimicrobial activities against various human bacterial pathogens and fungal strains, showing potential as antimicrobial agents (Jha & Ramarao, 2017).
Anticancer Potential
Research on alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives prepared from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine revealed promising bioactivity against various cancer cell lines. Compounds demonstrated potential as anticancer agents, indicating the importance of trifluoromethyl groups in enhancing biological activity (Chavva et al., 2013).
Mechanistic Studies and Structural Characterization
The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was investigated, providing insights into the structural and mechanistic aspects of such interactions. This study contributes to the understanding of reaction pathways involving trifluoromethyl-substituted compounds (Liu et al., 2013).
Anticancer Activity and Mechanisms
A novel trifluoromethyl 2-phosphonopyrrole analogue was studied for its anticancer activity, demonstrating the ability to inhibit human cancer cell migration and growth through cell cycle arrest at G1 phase and apoptosis. This research underscores the therapeutic potential of trifluoromethyl-functionalized compounds in cancer treatment (Olszewska et al., 2020).
Safety and Hazards
The safety information available indicates that “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” and similar compounds are promising. The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Biochemical Analysis
Biochemical Properties
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, this compound can bind to proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular processes are essential for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to changes in their activity or function. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding how the compound exerts its effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered metabolic activity. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it may be metabolized by specific enzymes, leading to the formation of different metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for evaluating its potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can affect its activity and function. Understanding the transport and distribution of this compound is crucial for evaluating its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins. Understanding the subcellular localization of this compound is essential for evaluating its potential effects on cellular function .
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSONPSIMFZXZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)
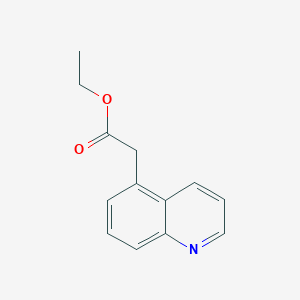
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)
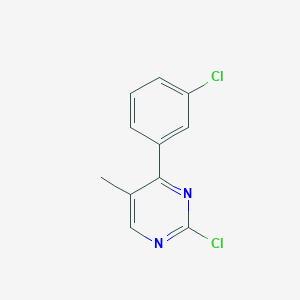
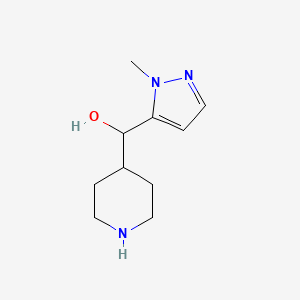
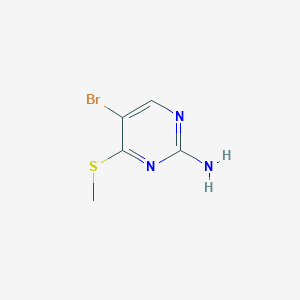
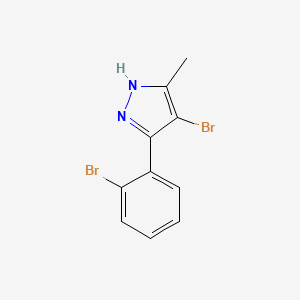
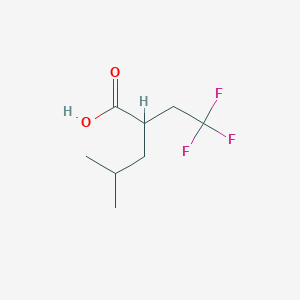
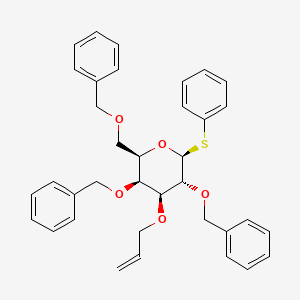

![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)

